molecular formula C14H12BrN3O2 B5741662 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide

5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide

Cat. No. B5741662
M. Wt: 334.17 g/mol
InChI Key: CHKQDHWITYZYQX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide, also known as BH-PyE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BH-PyE is a hydrazone derivative that has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, it has been suggested that the compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of inflammatory mediators in animal models of inflammation.
Biochemical and Physiological Effects
5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in cancer cells. 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the expression of cyclooxygenase-2 (COX-2) in animal models of inflammation.

Advantages and Limitations for Lab Experiments

5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has shown promising results in preclinical studies. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide also has limited stability in solution, which can affect its potency over time.

Future Directions

There are several future directions for the study of 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide. One potential area of research is the development of novel formulations of the compound to improve its solubility and stability. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide and to identify potential targets for the compound.

Synthesis Methods

5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been synthesized using different methods such as microwave-assisted synthesis, solvent-free synthesis, and conventional reflux method. The conventional reflux method involves the reaction of 5-bromo-2-hydroxybenzohydrazide and 2-pyridinecarboxaldehyde in the presence of a suitable solvent. The reaction mixture is then refluxed for a specific time, and the product is obtained by filtration and purification. The other methods involve modifications to this basic process to improve the yield and purity of the product.

Scientific Research Applications

5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to exhibit antibacterial activity against various strains of bacteria.

properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-9(12-4-2-3-7-16-12)17-18-14(20)11-8-10(15)5-6-13(11)19/h2-8,19H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQDHWITYZYQX-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-bromo-2-hydroxy-N-[1-(2-pyridyl)ethylideneamino]benzamide

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